Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazine-1-carboxylate
Description
Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazine-1-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core linked to a piperazine ring via a methyl bridge. The m-tolyl (meta-methylphenyl) substituent and ethyl carboxylate group contribute to its unique electronic and steric properties.
Properties
IUPAC Name |
ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methylphenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3S/c1-4-16-22-20-26(23-16)19(27)18(30-20)17(15-8-6-7-14(3)13-15)24-9-11-25(12-10-24)21(28)29-5-2/h6-8,13,17,27H,4-5,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIBGVGXVVGAGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CCN(CC4)C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets by forming a favorable interaction with active residues of ATF4 and NF-kB proteins. This interaction leads to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways results in reduced expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells. This leads to promising neuroprotective and anti-inflammatory properties.
Result of Action
The compound exhibits significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also shows promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Action Environment
Biological Activity
Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 459.52 g/mol. The compound features a thiazole-triazole moiety which is known for various biological applications.
The compound primarily targets activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) . It has been shown to affect both the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway , indicating its role in cellular stress responses and inflammation regulation.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties , which may be attributed to its ability to modulate ER stress and inflammatory responses. Neuroprotection is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.
Anti-inflammatory Properties
The anti-inflammatory effects of the compound are significant as they can contribute to the treatment of various inflammatory conditions. The modulation of NF-kB signaling suggests that it could be effective in reducing inflammation in diseases such as arthritis and other chronic inflammatory disorders.
Anticancer Potential
Compounds with similar structural features have been studied for their anticancer properties. For instance, derivatives of thiazole and triazole have shown activity against various cancer cell lines, including colon carcinoma and breast cancer cells. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells is an area ripe for further investigation .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by factors such as solubility and stability. These parameters are critical for determining bioavailability and therapeutic efficacy. The stability under physiological conditions remains an important consideration for its potential use in clinical settings.
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The m-tolyl group balances steric bulk and electronic effects, while the ethyl carboxylate enhances solubility—critical for bioavailability. Replacing m-tolyl with electron-deficient groups (e.g., chlorophenyl in Compound B) could modulate target selectivity .
- Pharmacokinetic Predictions: Compared to Compound A, the target compound’s carboxylate may improve renal clearance but reduce blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
